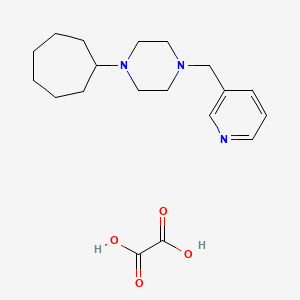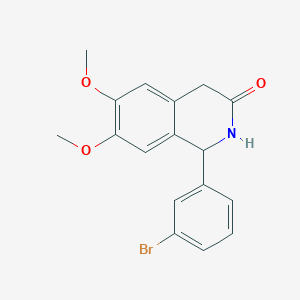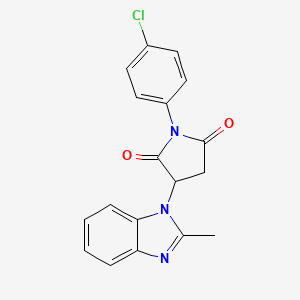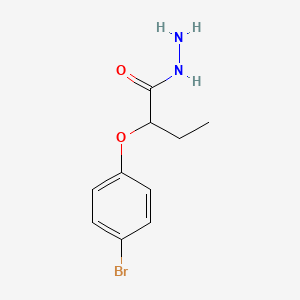![molecular formula C25H34N2OS B4906576 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one](/img/structure/B4906576.png)
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is a complex organic compound that features both piperidine and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by the reductive amination of benzylamine with 4-piperidone.
Alkylation: The 4-benzylpiperidine is then alkylated with 1-(thiophen-2-ylmethyl)piperidine using a suitable alkylating agent such as 1,3-dibromopropane.
Final Coupling: The intermediate product is then coupled with propanone under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The piperidine rings can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and thiophene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the benzyl and thiophene groups.
Applications De Recherche Scientifique
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating neurotransmitter release or receptor activity. The piperidine rings may play a role in binding to receptor sites, while the thiophene group could influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the benzylpiperidine structure but lacks the thiophene moiety.
1-Benzyl-4-piperidone: Contains the benzylpiperidine structure with a ketone group instead of the thiophene moiety.
1-(Thiophen-2-ylmethyl)piperidine: Contains the thiophene moiety but lacks the benzylpiperidine structure.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one is unique due to the combination of both benzylpiperidine and thiophene moieties in a single molecule. This structural complexity may confer unique pharmacological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2OS/c28-25(27-16-12-23(13-17-27)19-22-5-2-1-3-6-22)9-8-21-10-14-26(15-11-21)20-24-7-4-18-29-24/h1-7,18,21,23H,8-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMWSJQICNBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4906496.png)
![6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4906501.png)
![N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4906504.png)
![[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B4906510.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B4906512.png)

![1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4906527.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4906533.png)
![N-isopropyl-5-[(3-methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4906545.png)




![3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4906590.png)
